molecular formula C15H21OPS B12005974 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide CAS No. 1216-38-2

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide

Katalognummer: B12005974
CAS-Nummer: 1216-38-2
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: OUYIKBVKMVVAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is a unique organophosphorus compound characterized by its phosphorinanone core structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.

Vorbereitungsmethoden

The synthesis of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can yield phosphines.

    Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide has several scientific research applications:

Wirkmechanismus

The mechanism by which 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide exerts its effects involves its ability to form stable complexes with metals and other substrates. The molecular targets and pathways involved include coordination with metal ions, which can alter the reactivity and properties of the resulting complexes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

The uniqueness of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide lies in its specific combination of substituents, which confer distinct reactivity and stability compared to its analogs.

Eigenschaften

CAS-Nummer

1216-38-2

Molekularformel

C15H21OPS

Molekulargewicht

280.4 g/mol

IUPAC-Name

2,2,6,6-tetramethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one

InChI

InChI=1S/C15H21OPS/c1-14(2)10-12(16)11-15(3,4)17(14,18)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3

InChI-Schlüssel

OUYIKBVKMVVAHA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)CC(P1(=S)C2=CC=CC=C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.